Alfuzosin

Catalog No.
S581121
CAS No.
81403-80-7
M.F
C19H27N5O4
M. Wt
389.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfuzosin

CAS Number

81403-80-7

Product Name

Alfuzosin

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide

Molecular Formula

C19H27N5O4

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

solubility

In water, 92 mg/L at 25 °C /Estimated/
2.82e-01 g/L

Synonyms

Alfetim, alfusozine, alfuzosin, alfuzosin hydrochloride, alphuzosine, Benestan, N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide, Urion, UroXatral, Xatral

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

Treatment of Benign Prostatic Hyperplasia (BPH)

    Field: Urology

    Application: Alfuzosin is used for the medical treatment of BPH and lower urinary tract symptoms (LUTS).

    Methods: Alfuzosin is administered orally, usually as a 10 mg daily formulation.

    Results: Alfuzosin showed high tolerability, few vasodilatory effects, and a low rate of ejaculation disorders over older alpha-blocking compounds.

Management of Ejaculatory Dysfunction

Medical Expulsive Therapy for Ureteral Stones

Management of Hypertension

Management of Renal Colic

Treatment of Chronic Prostatitis/Chronic Pelvic Pain Syndrome

Management of Bladder Outlet Obstruction

Alfuzosin is a medication classified as an alpha-1 adrenergic receptor antagonist, predominantly used to treat benign prostatic hyperplasia (BPH). It functions by relaxing the muscles in the prostate and bladder neck, thereby facilitating easier urination. The chemical name for alfuzosin is (R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride, with a molecular formula of C19H27N5O4·HCl and a molar mass of approximately 425.92 g/mol .

Alfuzosin works by antagonizing alpha-1 adrenergic receptors, particularly alpha-1A and alpha-1D subtypes, located in the prostate gland and bladder neck []. This antagonism leads to relaxation of smooth muscles in these tissues, allowing for easier urine flow and alleviating BPH symptoms like difficulty urinating, urinary frequency, and urgency.

Physical and Chemical Properties

  • Molecular Formula: C19H27N5O4 []
  • Molecular Weight: 381.46 g/mol []
  • Melting Point: Not publicly available
  • Boiling Point: Not publicly available
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and chloroform [].
. One notable method includes the hydrogenation of a precursor compound using Raney Nickel in an alcoholic solvent, followed by a reaction with tetrahydrofuran-2-carboxylic acid to yield alfuzosin. The final product is often converted into its hydrochloride salt for pharmaceutical use . The reactions can be summarized as follows:

  • Hydrogenation: Precursor compound + Raney Nickel → Intermediate compound.
  • Acid Reaction: Intermediate + Tetrahydrofuran-2-carboxylic acid → Alfuzosin.
  • Salt Formation: Alfuzosin + Hydrochloric acid → Alfuzosin hydrochloride.

Alfuzosin exhibits selective antagonistic activity at alpha-1 adrenergic receptors, particularly in the prostate, bladder base, and prostatic urethra. This selectivity allows it to effectively reduce urethral pressure and improve urinary flow without significantly affecting blood pressure levels. Clinical studies have shown that alfuzosin enhances voiding parameters in patients with BPH, leading to increased peak flow rates during urination .

The synthesis of alfuzosin can be achieved through various methods, with one prominent process involving the following steps:

  • Formation of Mixed Anhydride: A precursor compound is reacted with an acid anhydride.
  • Addition of Amino Compound: A mixture containing N-(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylpropane-1,3-diamine is added.
  • Extraction and Purification: The reaction mixture is adjusted to specific pH levels to isolate alfuzosin using various organic solvents such as methylene dichloride or acetone .

The yield of this process can reach up to 75% with high purity levels.

Alfuzosin is primarily used for the treatment of benign prostatic hyperplasia, helping alleviate symptoms such as difficulty urinating and urinary retention. Its effectiveness in improving urinary flow rates makes it a popular choice among healthcare providers for managing BPH symptoms . Additionally, alfuzosin has been studied for potential applications in other urological conditions due to its mechanism of action.

Alfuzosin undergoes extensive hepatic metabolism primarily via the cytochrome P450 3A4 enzyme pathway. It is important to note that certain medications can influence its metabolism and efficacy. For example:

  • Drug Interactions: Co-administration with other drugs metabolized by CYP3A4 may alter alfuzosin's effectiveness or increase the risk of adverse effects.
  • Protein Binding: Alfuzosin has moderate protein binding (approximately 82–90%), which may be affected in patients with renal or hepatic impairments .

Studies indicate that common medications such as salicylic acid and hydrochlorothiazide do not significantly affect the binding of alfuzosin to plasma proteins.

Several compounds share structural similarities or therapeutic applications with alfuzosin. Below are some notable examples:

Compound NameClassUnique Features
TamsulosinAlpha-1 antagonistGreater uroselectivity; lower rate of retrograde ejaculation compared to alfuzosin .
DoxazosinAlpha-1 antagonistLonger half-life; also used for hypertension treatment .
SilodosinAlpha-1 antagonistMore selective for alpha-1A receptors; associated with fewer side effects on blood pressure .

Alfuzosin's unique profile lies in its balance between efficacy in treating urinary symptoms and a lower incidence of side effects like retrograde ejaculation compared to its counterparts.

Molecular Formula (C19H27N5O4) and Weight (389.45 Da)

Alfuzosin possesses the molecular formula C19H27N5O4 with a molecular weight of 389.45 daltons [1] [5]. The compound exhibits a complex structure comprising 19 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 4 oxygen atoms [1] [6]. The molecular composition reflects the presence of multiple functional domains that contribute to its overall pharmacological profile [21]. The molecular weight of 389.4488 daltons corresponds to the monoisotopic molecular weight of 389.206304377 daltons [21].

Table 1: Molecular and Chemical Properties of Alfuzosin

PropertyValue
Molecular FormulaC19H27N5O4
Molecular Weight389.45 Da
IUPAC NameN-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}tetrahydrofuran-2-carboxamide
CAS Number81403-80-7
Chemical ClassQuinazoline derivative
StereochemistryRacemic
Optical Activity(±) mixture

IUPAC Nomenclature: N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}tetrahydrofuran-2-carboxamide

The complete IUPAC nomenclature for alfuzosin is N-{3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}tetrahydrofuran-2-carboxamide [1] [6]. This systematic name accurately describes the molecular architecture, indicating the presence of a quinazoline ring system substituted with amino and dimethoxy groups [1]. The nomenclature also specifies the propyl linkage connecting the quinazoline moiety to the tetrahydrofuran carboxamide portion [5] [6]. Alternative nomenclature includes N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide [5] [21].

Structural Characterization and Functional Groups

Alfuzosin is characterized as a quinazoline derivative that belongs to the class of monocarboxylic acid amides and tetrahydrofuranols [1]. The structural framework consists of several distinct functional domains: a quinazoline heterocyclic ring system, dimethoxy substituents, an amino group, a methylamino linkage, a propyl chain, and a tetrahydrofuran carboxamide moiety [1] [6]. The quinazoline ring system serves as the core aromatic structure, featuring a fused benzene and pyrimidine ring arrangement [20]. The 4-amino-6,7-dimethoxy substitution pattern on the quinazoline ring contributes significantly to the compound's physicochemical properties [1] [5]. The tetrahydrofuran-2-carboxamide group provides additional structural complexity and influences the overall molecular conformation [5] [21].

The compound exhibits a molecular structure that can be represented by the SMILES notation: COc1cc2nc(nc(N)c2cc1OC)N(C)CCCNC(=O)C3CCCO3 [9]. The InChI representation is InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19 [9].

Physicochemical Properties

Solubility Profile

The solubility characteristics of alfuzosin vary significantly depending on the salt form and solvent system employed [4] [7] [13]. Alfuzosin hydrochloride demonstrates excellent aqueous solubility, with reported values of approximately 85 milligrams per milliliter in water, corresponding to 199.57 millimolar concentration [9] [13]. The compound exhibits comparable solubility in dimethyl sulfoxide and ethanol, both achieving 85 milligrams per milliliter [9] [13]. In phosphate-buffered saline at physiological pH (7.2), the solubility is approximately 1 milligram per milliliter [7]. The high water solubility of the hydrochloride salt contrasts with the limited lipophilicity of the compound, which restricts its ability to cross biological membranes [20].

Table 2: Physicochemical Properties of Alfuzosin Hydrochloride

PropertyValue
Solubility in Water (HCl salt)85 mg/mL (199.57 mM)
Solubility in DMSO (HCl salt)85 mg/mL (199.57 mM)
Solubility in Ethanol (HCl salt)85 mg/mL (199.57 mM)
Melting Point (HCl salt)225°C
pKa8.13 at 25°C
Storage Temperature2-8°C
UV λmax246, 331, 344 nm

Stability Parameters

Alfuzosin hydrochloride exhibits specific stability characteristics under various environmental conditions [4] [12] [14]. The compound demonstrates a melting point of 225 degrees Celsius for the hydrochloride salt form [4]. The dissociation constant (pKa) has been determined to be 8.13 at 25 degrees Celsius, indicating basic properties [4]. Storage recommendations specify maintenance at 2-8 degrees Celsius under desiccated conditions to preserve chemical integrity [9]. Degradation studies have revealed that alfuzosin hydrochloride maintains stability under controlled conditions but may undergo degradation when exposed to extreme acidic, alkaline, oxidative, thermal, or photolytic stress conditions [12]. The stability profile demonstrates that the compound requires protection from moisture and elevated temperatures to maintain its chemical integrity over extended storage periods [9].

Crystal Structure Analysis

The crystal structure of anhydrous alfuzosin hydrochloride has been comprehensively characterized through laboratory X-ray powder diffraction techniques and density functional theory optimization [10] [22]. The compound crystallizes in the triclinic space group P-1 with specific lattice parameters: a = 9.3214(16) Ångströms, b = 9.3997(29) Ångströms, c = 12.6172(64) Ångströms [10] [22]. The unit cell angles are α = 107.993(11) degrees, β = 100.386(9) degrees, and γ = 90.229(6) degrees, with a total volume of 1032.1(10) cubic Ångströms and Z = 2 at ambient conditions [10] [22].

The crystal structure exhibits distinctive architectural features, characterized by stacks of planar fused quinazoline rings oriented along the b-axis direction [10] [22]. The molecular arrangement forms layers of corrugated portions parallel to the ab-plane [10] [22]. The hydrogen bonding network includes two strong nitrogen-hydrogen to chloride (N–H⋯Cl) hydrogen bonds and seven carbon-hydrogen to chloride (C-H⋯Cl) hydrogen bonds, which contribute to the overall crystal stability [10] [22]. Thermal expansion analysis reveals anisotropic behavior, with expansion in the c-direction being eight times larger than in the other two crystallographic directions [10].

Table 3: Crystal Structure Parameters of Alfuzosin Hydrochloride

ParameterValue
Space GroupP-1
a parameter9.3214(16) Å
b parameter9.3997(29) Å
c parameter12.6172(64) Å
α angle107.993(11)°
β angle100.386(9)°
γ angle90.229(6)°
Volume1032.1(10) ų
Z value2
Hydrogen Bonds (N-H⋯Cl)2 strong bonds
Hydrogen Bonds (C-H⋯Cl)7 bonds

Stereochemistry and Isomerism

Alfuzosin contains a single chiral center, which gives rise to two enantiomeric forms: (R)-alfuzosin and (S)-alfuzosin [3] [17]. The compound exhibits chirality due to the presence of an asymmetric carbon atom within its molecular structure [3]. The two enantiomeric forms possess distinct CAS registry numbers: (R)-alfuzosin is assigned CAS number 123739-69-5, while (S)-alfuzosin carries CAS number 123739-70-8 [3]. The pharmaceutical preparation utilizes a racemic mixture, designated as (RS)-alfuzosin, which contains equal proportions of both enantiomeric forms in a 1:1 ratio [3] [17].

Table 4: Stereochemical Forms of Alfuzosin

IsomerCAS NumberCommercial Form
(R)-Alfuzosin123739-69-5Not individually marketed
(S)-Alfuzosin123739-70-8Not individually marketed
Racemate (RS)-Alfuzosin81403-80-7Standard pharmaceutical form

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

389.20630436 g/mol

Monoisotopic Mass

389.20630436 g/mol

Heavy Atom Count

28

LogP

1.4
log Kow = 1.86 /Estimated/
1.4

UNII

90347YTW5F

Related CAS

81403-68-1 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Alfuzosin is used to treat the signs and symptoms of benign prostatic hyperplasia (BPH).
FDA Label

Livertox Summary

Alfuzosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of benign prostatic hypertrophy. Alfuzosin is associated with a low rate of transient serum aminotransferase elevations and with rare instances of clinically apparent acute liver injury.

Drug Classes

Benign Prostatic Hypertrophy Agents

Therapeutic Uses

Antihypertensive
Alfuzosin hydrochloride is used for the symptomatic management of benign prostatic hyperplasia (BPH, benign prostatic hypertrophy). Alfuzosin relieves moderate to severe irritative (e.g., frequency, urgency, nocturia) and obstructive (e.g., hesitancy, interrupted or weak stream, sensation of incomplete bladder emptying or straining) manifestations and improves urinary flow rates in a substantial proportion of patients.
Uroxatal is not indicated for the treatment of hypertension. /Alfuzosin Hydrochloride/

Mechanism of Action

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms.
Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH).

Vapor Pressure

4.56X10-13 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard

Health Hazard

Other CAS

81403-80-7

Absorption Distribution and Excretion

Alfuzosin is readily absorbed in the gastrointestinal tract and the absolute bioavailability under fed conditions is 49%. In patients over 75 years of age, alfuzosin is absorbed more rapidly and peak plasma levels are higher. One source mentions a bioavailability of 64%. After multiple doses under fed conditions, Cmax is achieved in 8 hours. Cmax and AUC0-24 values are about 13.6 ng/mL and 194 ng·h/mL, respectively. Steady-state plasma concentrations are achieved after the second dose and are 1.2 to 1.6 times higher than after a single dose. With the extended-release formulation, alfuzosin release is sustained over 20 hours with a rate of dissolution ranging between 2 and 12 hours.
It is partially metabolised and excreted mainly in the bile and faeces. Following oral administration of a radiolabeled alfuzosin solution, the detection of radioactivity after one week was 69% in the feces and 24% in the urine.
The volume of distribution of alfuzosin after intravenous administration in healthy volunteers is about 3.2 L/kg. Alfuzosin distributes heavily to the tissues of the prostate.
Exercise caution if renal clearance is < 30 mL/min. The clearance of alfuzosin is increased in renal insufficiency (with or without dialysis), due to an increase in the free fraction.
Following oral administration of (14)C-labeled alfuzosin solution, the recovery of radioactivity after 7 days (expressed as a percentage of the administered dose) was 69% in feces and 24% in urine. /Alfuzosin Hydrochloride/
The volume of distribution following intravenous administration in healthy male middle-aged volunteers was 3.2 L/kg. Results of in vitro studies indicate that alfuzosin is moderately bound to human plasma proteins (82% to 90%), with linear binding over a wide concentration range (5 to 5,000 ng/mL). /Alfuzosin Hydrochloride/
The extent of absorption is 50% lower under fasting conditions. Therefore, Uroxatral should be taken immediately following a meal. /Alfuzosin Hydrochloride/
The absolute bioavailability of Uroxatral 10 mg tablets under fed conditions is 49%. Following multiple dosing of 10 mg Uroxatral under fed conditions, the time to maximum concentration is 8 hours. Cmax and AUC0-24 are 13.6 (SD = 5.6) ng/mL and 194 (SD = 75) ng.h/mL, respectively.Uroxatral exhibits linear kinetics following single and multiple dosing up to 30 mg. Steady-state plasma levels are reached by with the second dose of Uroxatral administration. Steady-state alfuzosin plasma concentrations are 1.2- to 1.6-fold higher than those observed after a single administration. /Extended Release Alfuzosin Hydrochloride/
For more Absorption, Distribution and Excretion (Complete) data for ALFUZOSIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Alfuzosin undergoes extensive hepatic metabolism; only 11% of the administered dose is detected unchanged in the urine. Alfuzosin is metabolism occurs via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation. Metabolites of alfuzosin are not pharmacologically active and CYP3A4 is main hepatic cytochrome enzyme responsible for its metabolism.
Alfuzosin undergoes extensive metabolism by the liver, with only 11% of the administered dose excreted unchanged in the urine. Alfuzosin is metabolized by three metabolic pathways: oxidation, O-demethylation, and N-dealkylation. The metabolites are not pharmacologically active. CYP3A4 is the principal hepatic enzyme isoform involved in its metabolism. /Alfuzosin Hydrochloride/

Associated Chemicals

Alfuzosin hydrochloride;81403-68-1

Wikipedia

Alfuzosin
Samandaridine

Drug Warnings

In a study of QT effect in 45 healthy males, the QT effect appeared less with alfuzosin 10 mg than with 40 mg, and the effect of alfuzosin 40 mg did not appear as large as that of the active control moxifloxacin at its therapeutic dose. This observation should be considered in clinical decisions to prescribe Uroxatral for patients with a known history of QT prolongation or patients who are taking medications known to prolong QT, although there has been no signal of Torsades de Pointe in the extensive postmarketing experience with alfuzosin outside the United States. There are no known PK/PD studies of the effects of other alpha blockers on cardiac repolarization. /Alfuzosin Hydrochloride/
Postural hypotension with or without symptoms (e.g., dizziness) may develop within a few hours following administration of Uroxatral (alfuzosin HCl extended-release tablets). As with other alpha-blockers, there is a potential for syncope. Patients should be warned of the possible occurrence of such events and should avoid situations where injury could result should syncope occur. Care should be taken when Uroxatral is administered to patients with symptomatic hypotension or patients who have had a hypotensive response to other medications.
Carcinoma of the prostate and benign prostatic hyperplasia cause many of the same symptoms. These two diseases frequently coexist. Therefore, patients thought to have benign prostatic hyperplasia should be examined prior to starting therapy with Uroxatral (alfuzosin HCl extended-release tablets) to rule out the presence of carcinoma of the prostate.
If symptoms of angina pectoris should newly appear or worsen, Uroxatral should be discontinued. /Extended Release Alfuzosin Hydrochloride/
For more Drug Warnings (Complete) data for ALFUZOSIN (16 total), please visit the HSDB record page.

Biological Half Life

The apparent elimination half-life of alfuzosin after oral administration is about 10 hours. The terminal half-life is 3-5 hours.
Following oral administration of Uroxatral 10 mg tablets, the apparent elimination half-life is 10 hours. /Extended Release Alfuzosin Hydrochloride/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Preparation: P.M.J. Manoury, DE 2904445; idem, US 4315007 (1979, 1982 both to Synthelabo)
Information available in 2004 indicated that Alfuzosin was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Romania
Information available in 2004 indicated that Alfuzosin hydrochloride was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Austria, Belgium, Brazil, Canada, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, Ecuador, El Salvador, Finland, France, Germany, Greece, Guatemala, Honduras, Hong Kong, Hungary, Ireland, Israel, Italy, Luxembourg, Malaysia, Netherlands, Nicaragua, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Singapore, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, USA, Yugoslavia (1,2) /Alfuzosin hydrochloride/

Clinical Laboratory Methods

HPLC determination in biological fluids.

Storage Conditions

Store at 25 °C (77deg F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). ... Protect from light and moisture.

Interactions

Single administration of 100 mg atenolol with a single dose of 2.5 mg of an immediate release alfuzosin tablet in eight healthy young male volunteers increased alfuzosin Cmax and AUC values by 28% and 21%, respectively. Alfuzosin increased atenolol Cmax and AUC values by 26% and 14%, respectively. In this study, the combination of alfuzosin with atenolol caused significant reductions in mean blood pressure and in mean heart rate.
Repeated administration of 1 g/day cimetidine increased both alfuzosin Cmax and AUC values by 20%.
Repeated co-administration of 240 mg/day of diltiazem, a moderately-potent inhibitor of CYP3A4, with 7.5 mg/day (2.5 mg three times daily) alfuzosin increased the Cmax and AUC0-24 of alfuzosin 1.5- and 1.3-fold, respectively. Alfuzosin increased the Cmax and AUC0-12 of diltiazem 1.4- fold. Although no changes in blood pressure were observed in this study, diltiazem is an antihypertensive medication and the combination of Uroxatral and antihypertensive medications has the potential to cause hypotension in some patients. /Alfuzosin Hydrochloride/
Repeated administration of 400 mg of ketoconazole, a potent inhibitor of CYP3A4, increased alfuzosin Cmax 2.3-fold and AUClast 3.2-fold following a single 10 mg dose of alfuzosin. Uroxatral should not be co-administered with potent inhibitors of CYP3A4,(e.g., ketoconazole, itraconazole, or ritonavir). /Alfuzosin Hydrochloride/
For more Interactions (Complete) data for ALFUZOSIN (9 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

A novel HPLC-DAD method for simultaneous determination of alfuzosin and solifenacin along with their official impurities induced

Mahmoud A Tantawy, Soheir A Weshahy, Mina Wadie, Mamdouh R Rezk
PMID: 32930224   DOI: 10.1039/d0ay00822b

Abstract

Stability and impurity profiling are in high demand to guarantee the potency, safety and efficacy of new formulations along with their shelf-life. In this study, stability testing of alfuzosin (ALF) and solifenacin (SOL) in their newly co-formulated capsules was conducted under different stress conditions. The obtained degradation products were structurally elucidated and found to be their official impurities, namely; ALF impurity-D and SOL impurities-A, E & I. A selective and reliable stability-indicating HPLC method was developed for assaying the cited drugs along with three of those official impurities. Chromatographic separation was accomplished within 8 minutes using a XBridge® C18 column as the stationary phase and acetonitrile : phosphate buffer (pH 8) : triethylamine (60 : 40 : 0.02, by volume) as the mobile phase at a flow rate of 1.3 mL min-1. Quantification of the analytes was performed at 210 nm using a diode array detector through which peak purity was assessed. The proposed method was validated as per ICH guidelines and it was successfully applied for the determination of the cited drugs in their combined pharmaceutical formulation with percent recoveries of 100.47 and 100.15 for ALF and SOL, respectively. Moreover, the proposed method was exploited for the assessment of the two drugs' stability in Solitral® capsules under accelerated storage conditions. The method was further extended for studying the degradation kinetics of the two drugs.


Pharmacokinetics and Bioequivalence Estimation of Two Formulations of Alfuzosin Extended-Release Tablets

Abdel Qader Al Bawab, Bashar A Alkhalidi, Esra'a Albarahmieh, Sami M A Qassim, Mohammad A D Al-Saifi, Bashar Al-Saifi, Jonathan Ling, Walid Al-Qerem
PMID: 32770667   DOI: 10.1002/cpdd.860

Abstract

Alfuzosin is a medication approved by the US Food and Drug Administration to treat benign prostatic hyperplasia symptoms. Bioequivalence studies are demanded by regulatory authorities to evaluate the expected in vivo biological similarity of 2 formulations of a medication. The aim of this study is to assess the bioavailability of the generic (test) and branded (reference) formulations of 10-mg alfuzosin extended-release tablets after oral administration to healthy adults under fed conditions. The study used a comparative randomized, single-dose, 2-way crossover open-label study design. Thirty-three participants were recruited and completed the clinical assessment. The pharmacokinetic parameters maximum plasma concentration (C
), area under the plasma concentration-time curve (AUC
), AUC extrapolated to infinity (AUC
), time to maximum concentration, and elimination half-life were estimated to prove bioequivalence. The confidence intervals for the log-transformed test/reference ratios for alfuzosin 110.7% (98.0-124.9) and 112.0% (101.9-123.1) for C
and AUC
respectively, which are within the allowed limits specified by the regulatory authorities (80-125% for C
and AUC
). The test formulation can therefore be prescribed as an alternative to the reference for symptomatic treatment of benign prostatic hyperplasia.


Evaluation of syncope association with α

K Ohyama, Y Hori, M Sugiura
PMID: 31907118   DOI: 10.1691/ph.2019.9706

Abstract

Previous studies have revealed an association between the administration of α
-adrenoceptor blockers (α1Bs) and episodes of syncope in patients with benign prostatic hyperplasia (BPH). The objective of the present study was to evaluate the association between α1Bs and syncope in BPH patients with hypertension using two different pharmacoepidemiological indices. Using the US Food and Drug Administration Adverse Event Reporting System, we analyzed the whole dataset and subsets for specific indications, including hypertension, diabetes, and dyslipidemia, for males older than 40 years. The drugs of interest were alfuzosin, doxazosin, and terazosin as non-selective α1Bs and silodosin and tamsulosin as selective α1Bs. The reporting odds ratio (ROR) and information component (IC) were used for signal detection. The association between the non-selective α1Bs and syncope was observed for all the items examined. The results obtained using the whole dataset, as well as the diabetes and dyslipidemia subsets, were same for the selective and non-selective α1Bs in terms of the association with syncope, while no association with syncope was observed for both silodosin [ROR: 1.09, 95% confidence interval (CI): 0.61-1.93; IC: 0.10, 95% CI: -0.72-0.92] and tamsulosin (ROR: 1.08, 95% CI: 0.90-1.30; IC: 0.10, 95% CI: -0.17-0.37) in patients with hypertension. The data suggested that α1Bs, even those with receptor subtype selectivity, were associated with syncope. Thus, careful attention should be paid when prescribing α1Bs, especially to patients who do not take medications for hypertension.


Alfuzosin hydrochloride-loaded low-density gastroretentive sponges: development,

Marwa Farrag Abd El-Aziz, Soha Ismail, Mina Ibrahim Tadros, Mohamed Ahmed Elnabarawi
PMID: 31967910   DOI: 10.1080/10837450.2020.1720235

Abstract

The current work aimed to develop low-density gastroretentive sponges loaded with alfuzosin HCl (ALF) to sustain the rate of drug release, improve its oral bioavailability and deliver it to the main site of absorption. Sponges were developed, according to a 2
full factorial design, by compression of the lyophilized ALF-loaded hydroxypropylmethylcellulose (HPMC) or chitosan (CH) solutions. The influences of the polymer type, grade and concentration on the appearance, topography, porosity, density,
ALF release, floating behavior, swelling, erosion, and mucoadhesive potential of the developed sponges were explored. Based on the desirability value, the best achieved system was selected. The gastroretentive potential of this system was evaluated in healthy male volunteers via MRI. Soft and flexible sponges were developed. They were characterized with interconnecting pores and channels and had excellent floating properties with respect to floating lag time and duration. Compared to HPMC-based sponges, CH-based ones exhibited higher porosity, larger pore diameters, lower bulk densities, higher drug release rates, larger swelling ratios, faster erosion rates and better mucoadhesive properties. MRI of magnetite-loaded best-achieved CH-based system (F8) ascertained the development of a promising gastroretentive system; exhibiting a gastric residence period of at least 5 h.


Postorgasmic illness syndrome: potential new treatment options for a rare disorder

Hudson Pierce, Jonathan Fainberg, Christopher Gaffney, Ahmad Aboukhashaba, Aleem Khan, James Kashanian
PMID: 31878818   DOI: 10.1080/21681805.2019.1704861

Abstract




Revisiting the Pharmacodynamic Uroselectivity of

Bruna Maria Castro Salomão Quaresma, Amanda Reis Pimenta, Anne Caroline Santos da Silva, André Sampaio Pupo, Luiz Antonio S Romeiro, Claudia Lucia Martins Silva, François Noël
PMID: 31285236   DOI: 10.1124/jpet.119.260216

Abstract

α
-Adrenoceptor (AR) antagonists are widely used for the relief of urinary retention secondary to benign prostatic hyperplasia (BPH). While the five Food and Drug Administration-approved
-AR antagonists (terazosin, doxazosin, alfuzosin, tamsulosin, and silodosin) share similar efficacy, they differ in tolerability, with reports of ejaculatory dysfunction. The aim of the present work was to revisit their
-AR subtype selectivity as well as of LDT5 (1-(2-methoxyphenyl)-4-[2-(3,4-dimethoxyphenyl) ethyl]piperazine monohydrochloride), a compound previously described as a multitarget antagonist of
-/
-AR and 5-HT
receptors, and to estimate their affinity for D
, D
, and 5-HT
receptors, which are putatively involved in ejaculatory dysfunction. Competition binding assays were performed with native (D
, 5-HT
) or transfected (human
-,
-,
-AR, and D
) receptors for determination of the drug's affinities. Tamsulosin and silodosin have the highest affinities for
-AR, but only silodosin is clearly a selective
-AR antagonist, with
ratios of 25.3 and 50.2 for the
- and
-AR, respectively. Tamsulosin, silodosin, and LDT5 (but not terazosin, doxazosin, and alfuzosin) have high affinity for the 5-HT
receptor (
around 5-10 nM), behaving as antagonists. We conclude that the uroselectivity of tamsulosin is not explained by its too-low selectivity for the
- versus
-AR, and that its affinity for D
and D
receptors is probably too low for explaining the ejaculatory dysfunction reported for this drug. Present data also support the design of "better-than-LDT5" new multitarget lead compounds with pharmacokinetic selectivity based on poor brain penetration and that could prevent hyperplastic cell proliferation and BPH progression. SIGNIFICANCE STATEMENT: The present work revisits the uroselectivity of the five Food and Drug Administration-approved α
adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH). Contrary to what has been claimed by some, our results indicate that the uroselectivity of tamsulosin is probably not fully explained by its too-weak selectivity for the α
versus α
adrenoceptors. We also show that tamsulosin affinity for D
and 5-HT
receptors is probably too low for explaining the ejaculatory dysfunction reported for this drug. Based on our lead compound LDT5, present data support the search for a multitarget antagonist of α

and 5-HT
receptors with poor brain penetration as an alternative for BPH treatment.


Quantification of Contractile Dynamic Complexities Exhibited by Human Stem Cell-Derived Cardiomyocytes Using Nonlinear Dimensional Analysis

Plansky Hoang, Sabir Jacquir, Stephanie Lemus, Zhen Ma
PMID: 31604988   DOI: 10.1038/s41598-019-51197-7

Abstract

Understanding the complexity of biological signals has been gaining widespread attention due to increasing knowledge on the nonlinearity that exists in these systems. Cardiac signals are known to exhibit highly complex dynamics, consisting of high degrees of interdependency that regulate the cardiac contractile functions. These regulatory mechanisms are important to understand for the development of novel in vitro cardiac systems, especially with the exponential growth in deriving cardiac tissue directly from human induced pluripotent stem cells (hiPSCs). This work describes a unique analytical approach that integrates linear amplitude and frequency analysis of physical cardiac contraction, with nonlinear analysis of the contraction signals to measure the signals' complexity. We generated contraction motion waveforms reflecting the physical contraction of hiPSC-derived cardiomyocytes (hiPSC-CMs) and implemented these signals to nonlinear analysis to compute the capacity and correlation dimensions. These parameters allowed us to characterize the dynamics of the cardiac signals when reconstructed into a phase space and provided a measure of signal complexity to supplement contractile physiology data. Thus, we applied this approach to evaluate drug response and observed that relationships between contractile physiology and dynamic complexity were unique to each tested drug. This illustrated the applicability of this approach in not only characterization of cardiac signals, but also monitoring and diagnostics of cardiac health in response to external stress.


[The use of alfuzosin in the treatment of patients with acute urinary retention]

A G Martov, D V Ergakov
PMID: 33377680   DOI:

Abstract

To study the efficiency of using alfuzosin 10 mg (Alfuprost MR, SUN Pharma) in routine clinical practice in order to predict its feasibility for treating acute urinary retention.
A total of 47 patients, aged from 54 to 88 years old (mean 68.5+/-5.6) with acute urinary retention due to benign prostatic hyperplasia were treated at the urology department of City clinical hospital named after D.D. Pletnev from September to December 2019. 14 patients were excluded from the study since they had chronic urinary retention. In all cases, urethral catheter was put and left in place for 24-72 hours (mean 44+/-12). All 33 patients were prescribed alfuzosin 10 mg. After removal of the urethral catheter, spontaneous voiding was restored in 19 patients. Transurethral resection of the prostate was consequently performed in three patients. In one patient, the urethral catheter was changed to cystostomy tube due to the urethritis. Recurrent urinary retention occurred in 10 men, and 8 patients underwent cystostomy. In other two cases, spontaneous voiding was restored after repeated removal of the urethral catheter.
the efficiency of conservative therapy was 63.6% (21/33). According to our results, history of severe lower urinary tract symptoms, the prostate volume more than 50 cc and intravesical protrusion of more than 1 cm have a significant influence on the outcome of conservative therapy in patients with acute urinary retention.
Based on a prospective study, a high efficiency and safety of the Alfuprost MP 10 mg/day in patients with acute urinary retention was established.


Alpha-blockers after shock wave lithotripsy for renal or ureteral stones in adults

Makinna C Oestreich, Robin Wm Vernooij, Niranjan J Sathianathen, Eu Chang Hwang, Gretchen M Kuntz, Alex Koziarz, Charles D Scales, Philipp Dahm
PMID: 33179245   DOI: 10.1002/14651858.CD013393.pub2

Abstract

Shock wave lithotripsy (SWL) is a widely used method to treat renal and ureteral stone. It fragments stones into smaller pieces that are then able to pass spontaneously down the ureter and into the bladder. Alpha-blockers may assist in promoting the passage of stone fragments, but their effectiveness remains uncertain. OBJECTIVES: To assess the effects of alpha-blockers as adjuvant medical expulsive therapy plus usual care compared to placebo and usual care or usual care alone in adults undergoing shock wave lithotripsy for renal or ureteral stones.
We performed a comprehensive literature search of the Cochrane Library, the Cochrane Database of Systematic Reviews, MEDLINE, Embase, several clinical trial registries and grey literature for published and unpublished studies irrespective of language. The date of the most recent search was 27 February 2020.
We included randomized controlled trials of adults undergoing SWL. Participants in the intervention group had to have received an alpha-blocker as adjuvant medical expulsive therapy plus usual care. For the comparator group, we considered studies in which participants received placebo.
Two review authors independently selected studies for inclusion/exclusion, and performed data abstraction and risk of bias assessment. We conducted meta-analysis for the identified dichotomous and continuous outcomes using RevManWeb according to Cochrane methods using a random-effects model. We judged the certainty of evidence on a per outcome basis using GRADE.
We included 40 studies with 4793 participants randomized to usual care and an alpha-blocker versus usual care alone. Only four studies were placebo controlled. The mean age of participants was 28.6 to 56.8 years and the mean stone size prior to SWL was 7.1 mm to 13.2 mm. The most widely used alpha-blocker was tamsulosin; others were silodosin, doxazosin, terazosin and alfuzosin. Alpha-blockers may improve clearance of stone fragments after SWL (risk ratio (RR) 1.16, 95% confidence interval (CI) 1.09 to 1.23; I² = 78%; studies = 36; participants = 4084; low certainty evidence). Based on the stone clearance rate of 69.3% observed in the control arm, an alpha-blocker may increase stone clearance to 80.4%. This corresponds to 111 more (62 more to 159 more) participants per 1000 clearing their stone fragments. Alpha-blockers may reduce the need for auxiliary treatments after SWL (RR 0.67, 95% CI 0.45 to 1.00; I² = 16%; studies = 12; participants = 1251; low certainty evidence), but also includes the possibility of no effect. Based on a rate of auxiliary treatments in the usual care arm of 9.7%, alpha-blockers may reduce the rate to 6.5%. This corresponds 32 fewer (53 fewer to 0 fewer) participants per 1000 undergoing auxiliary treatments. Alpha-blockers may reduce major adverse events (RR 0.60, 95% CI 0.46 to 0.80; I² = 0%; studies = 7; participants = 747; low certainty evidence). Major adverse events occurred in 25.8% of participants in the usual care group; alpha-blockers would reduce this to 15.5%. This corresponds to 103 fewer (139 fewer to 52 fewer) major adverse events per 1000 with alpha-blocker treatment. None of the reported major adverse events appeared drug-related; most were emergency room visits or rehospitalizations. Alpha-blockers may reduce stone clearance time in days (mean difference (MD) -3.74, 95% CI -5.25 to -2.23; I² = 86%; studies = 14; participants = 1790; low certainty evidence). We found no evidence for the outcome of quality of life. For those outcomes for which we were able to perform subgroup analyses, we found no evidence of interaction with stone location, stone size or type of alpha-blocker. We were unable to conduct an analysis by lithotripter type. The results were also largely unchanged when the analyses were limited to placebo controlled studies and those in which participants explicitly only received a single SWL session.
Based on low certainty evidence, adjuvant alpha-blocker therapy following SWL in addition to usual care may result in improved stone clearance, less need for auxiliary treatments, fewer major adverse events and a reduced stone clearance time compared to usual care alone. We did not find evidence for quality of life. The low certainty of evidence means that our confidence in the effect estimate is limited; the true effect may be substantially different from the estimate of the effect.


Efficacy of Alfuzosin in Male Patients with Moderate Lower Urinary Tract Symptoms: Is Metabolic Syndrome a Factor Affecting the Outcome?

Gokhan Sonmez, Ulas Serkan Topaloglu, Murat Keske, Abdullah Demirtas
PMID: 32869259   DOI: 10.22037/uj.v16i7.6204

Abstract

The present study was designed to compare the efficacy of alfuzosin therapy as an alpha-blocker in metabolic syndrome (MetS) and non-MetS patients with moderate lower urinary tract symptoms (LUTS).
This prospective study included male patients with obstructive voiding and had a moderate LUTS according to International Prostate Symptom Score (IPSS). Patients were divided into two groups: MetS and Non-MetS. Following the measurement of uroflowmetric parameters (maximum flow rate [Qmax], post-void residual volume [PVR], urine volume) and the determination of IPSS scores, the patients were initiated on alfuzosin 10 mg once daily for a period of 12 weeks. At the end of the therapy, treatment outcomes were determined based on uroflowmetric parameters and IPSS scores.
301 patients were included in the study (MetS: 160, non-MetS: 141). Pre-treatment uroflowmetric measurements and IPSS scores were similar in both groups. After the therapy, the median Qmax level increased from 12.80 (10.62-14.82) ml/s to 14.55 (12.00-16.60) ml/s in the MetS group and from 12.60 (8.60-14.60) ml/s to 15.70 (13.20-17.20) ml/s in the non-MetS group (p<0.001 for both). Similar statistically significant changes were valid for PVR and IPSS. Post-treatment Qmax, PVR values and IPSS scores were higher in the non-MetS patients compared to MetS patients.
Although the non-MetS patients had greater benefit from the alfuzosin therapy compared to the MetS patients, alfuzosin is an effective alpha-blocker in the treatment of MetS patients with moderate LUTS. Based on these findings, it is tempting to consider that MetS might be a negative factor for benign prostate hyperplasia treatment.


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